![molecular formula C22H19ClN4O4 B2595478 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1261016-37-8](/img/structure/B2595478.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrrole ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyrrole rings would likely contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific chemical structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Anticonvulsant Activity
This compound has been investigated for its potential as an anticonvulsant agent. Researchers synthesized a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives and evaluated their efficacy in various acute models of epilepsy . The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (referred to as compound 6), exhibited better ED50 and protective index values than the reference drug valproic acid. Its mechanism of action likely involves interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels.
Antinociceptive Activity
Given that anticonvulsant drugs often have efficacy in neuropathic pain management, researchers also investigated the antinociceptive activity of compounds 6 and 19. These compounds were tested in the formalin model of tonic pain. While compound 6 showed promising anticonvulsant activity, it also demonstrated antinociceptive effects, suggesting potential use in pain management .
Affinity for Receptors and Channels
The aforementioned compounds were evaluated for their affinity toward voltage-gated sodium and calcium channels, as well as GABA A and TRPV1 receptors. Compound 6’s most probable molecular mechanism of action involves interactions with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels .
Safety Profile
Compounds 6 and 19 were also assessed for neurotoxic and hepatotoxic properties. Fortunately, they showed no significant cytotoxic effects, indicating a favorable safety profile .
Other Potential Applications
While the primary focus has been on anticonvulsant and antinociceptive properties, further investigations may reveal additional applications for this compound. Researchers could explore its effects on other biological pathways, such as inflammation, oxidative stress, or neurotransmitter modulation.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-18-9-8-16(12-19(18)30-2)24-20(28)13-27-10-4-7-17(27)22-25-21(26-31-22)14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRBHWXTSSZFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

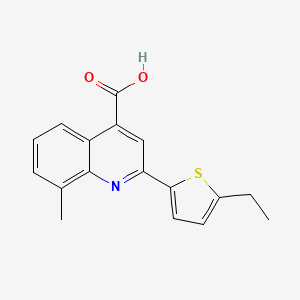
![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)

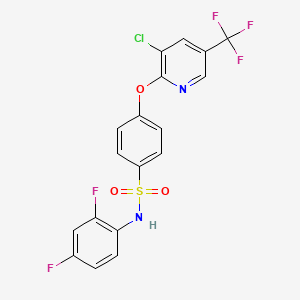
![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)
![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)
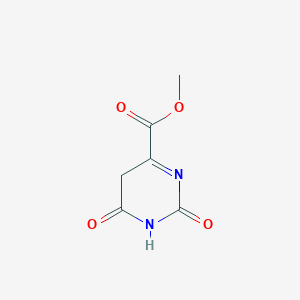
![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)
![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)
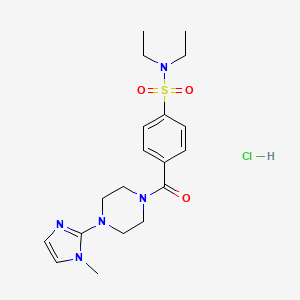
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B2595412.png)
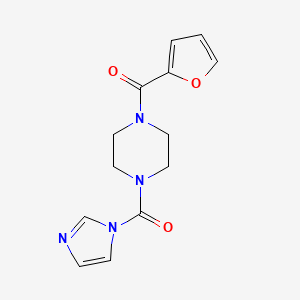
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)
